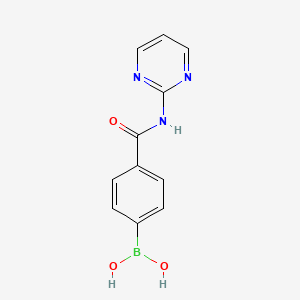
4-(Pyrimidin-2-ylcarbamoyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyrimidin-2-ylcarbamoyl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. The pyrimidin-2-ylcarbamoyl group attached to the phenyl ring adds unique properties to this compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-ylcarbamoyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with pyrimidin-2-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyrimidin-2-ylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic ester.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boronic esters.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
4-(Pyrimidin-2-ylcarbamoyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(Pyrimidin-2-ylcarbamoyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The pyrimidin-2-ylcarbamoyl group can enhance the compound’s binding affinity and specificity for certain targets, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Pyridin-2-ylcarbamoyl)phenylboronic acid
- 4-(Pyrimidin-4-ylcarbamoyl)phenylboronic acid
- 4-(Pyrimidin-5-ylcarbamoyl)phenylboronic acid
Uniqueness
4-(Pyrimidin-2-ylcarbamoyl)phenylboronic acid is unique due to the specific positioning of the pyrimidin-2-ylcarbamoyl group, which can influence its reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are required.
Propriétés
Formule moléculaire |
C11H10BN3O3 |
|---|---|
Poids moléculaire |
243.03 g/mol |
Nom IUPAC |
[4-(pyrimidin-2-ylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H10BN3O3/c16-10(15-11-13-6-1-7-14-11)8-2-4-9(5-3-8)12(17)18/h1-7,17-18H,(H,13,14,15,16) |
Clé InChI |
LKUCOBOMDPZVHK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C(=O)NC2=NC=CC=N2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


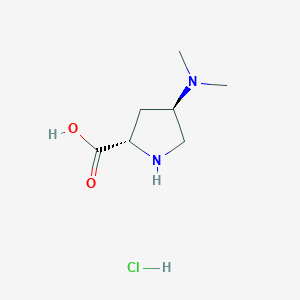
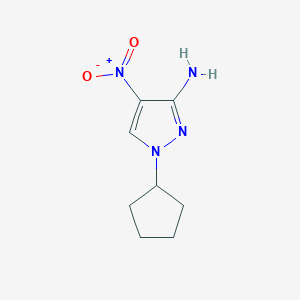
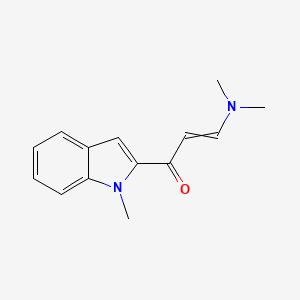
![[(2,3-Dimethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11741830.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741836.png)
![(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B11741846.png)
![3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11741847.png)


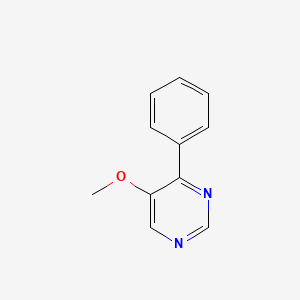
![2-(4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11741867.png)
![1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1H-pyrazol-4-amine](/img/structure/B11741873.png)
![3-(Dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11741882.png)

